molecular formula C16H22ClNO4 B1435912 Methyl (2S,4R)-4-(2-methoxy-4-prop-2-enylphenoxy)pyrrolidine-2-carboxylate;hydrochloride CAS No. 1354488-45-1

Methyl (2S,4R)-4-(2-methoxy-4-prop-2-enylphenoxy)pyrrolidine-2-carboxylate;hydrochloride

Cat. No. B1435912
M. Wt: 327.8 g/mol
InChI Key: BVAFHLCOLSJPOW-KZCZEQIWSA-N
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Description

Methyl (2S,4R)-4-(2-methoxy-4-prop-2-enylphenoxy)pyrrolidine-2-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C16H22ClNO4 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical structure of interest is part of a broader category of compounds known for their applications in synthesizing agrochemicals and medicinal compounds. For instance, research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones highlights the relevance of such structures in preparing valuable adducts for agrochemical and medicinal purposes (Ghelfi et al., 2003). Similar findings are reported in the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones, further emphasizing the compound's utility in synthetic chemistry (Bellesia et al., 2001).

Applications in Structural and Medicinal Analysis

The compound's derivatives have been utilized in structural analysis and potential medicinal applications. The characterization of hydroxytrichloropicolinic acids and their methylated derivatives showcases the use of such compounds in identifying structural configurations of chlorinated compounds, which is vital in medicinal chemistry research (Irvine et al., 2008). Moreover, the efficient synthesis of new 1-(Alkyl(aryl))-5-(3,3,3-trihalo-2-oxopropylidene)pyrrolidin-2-ones demonstrates the potential of these structures in developing novel medicinal compounds with specific properties (Flores et al., 2008).

properties

IUPAC Name

methyl (2S,4R)-4-(2-methoxy-4-prop-2-enylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4.ClH/c1-4-5-11-6-7-14(15(8-11)19-2)21-12-9-13(17-10-12)16(18)20-3;/h4,6-8,12-13,17H,1,5,9-10H2,2-3H3;1H/t12-,13+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAFHLCOLSJPOW-KZCZEQIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CC=C)O[C@@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 126969849

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (2S,4R)-4-(2-methoxy-4-prop-2-enylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
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Methyl (2S,4R)-4-(2-methoxy-4-prop-2-enylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Reactant of Route 3
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Methyl (2S,4R)-4-(2-methoxy-4-prop-2-enylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Reactant of Route 4
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Methyl (2S,4R)-4-(2-methoxy-4-prop-2-enylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl (2S,4R)-4-(2-methoxy-4-prop-2-enylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Reactant of Route 6
Methyl (2S,4R)-4-(2-methoxy-4-prop-2-enylphenoxy)pyrrolidine-2-carboxylate;hydrochloride

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